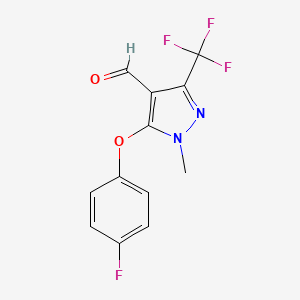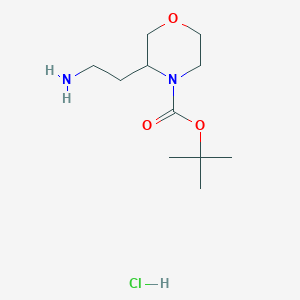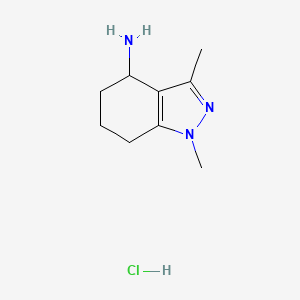![molecular formula C9H18ClN B6299244 rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95% CAS No. 2733657-49-1](/img/structure/B6299244.png)
rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95% (hereafter referred to as “octahydro-1-pentalenylmethyl”) is a synthetic chemical compound that has recently been studied for its potential applications in laboratory experiments. This compound is a white, crystalline solid and is soluble in water and polar solvents. It is also relatively stable under ambient conditions.
Applications De Recherche Scientifique
Octahydro-1-pentalenylmethyl has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and peptidomimetics. It has also been studied for its potential use as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and for its potential use as a chiral ligand in asymmetric catalysis.
Mécanisme D'action
Octahydro-1-pentalenylmethyl has been studied for its potential mechanism of action. It has been shown to interact with a variety of enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to interact with other proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
Octahydro-1-pentalenylmethyl has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
Octahydro-1-pentalenylmethyl has several advantages for use in laboratory experiments. It is relatively stable under ambient conditions, making it suitable for use in a variety of experiments. It is also relatively inexpensive, making it suitable for use in large-scale experiments. However, it is important to note that octahydro-1-pentalenylmethyl is a synthetic chemical compound and may have unknown effects on the body. Therefore, it is important to use caution when using this compound in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the study of octahydro-1-pentalenylmethyl. Further research could be conducted on the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted on the compound’s potential applications in the synthesis of pharmaceuticals, agrochemicals, and peptidomimetics. Finally, further research could be conducted on the compound’s potential use as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and as a chiral ligand in asymmetric catalysis.
Méthodes De Synthèse
Octahydro-1-pentalenylmethyl is synthesized by a four-step process involving the reaction of p-toluenesulfonyl chloride, 1-dodecanol, and 3-methyl-3-buten-1-ol. The first step involves the reaction of p-toluenesulfonyl chloride with 1-dodecanol to form the sulfonate ester. The second step involves the reaction of the sulfonate ester with 3-methyl-3-buten-1-ol to form the intermediate octahydro-1-pentalenylmethyl. The third step involves the reaction of the intermediate with hydrochloric acid to form octahydro-1-pentalenylmethyl hydrochloride. The fourth and final step involves the purification of the octahydro-1-pentalenylmethyl hydrochloride to produce the final product.
Propriétés
IUPAC Name |
[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-8-5-4-7-2-1-3-9(7)8;/h7-9H,1-6,10H2;1H/t7-,8+,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRFOOELGWSNU-HBJOHWKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


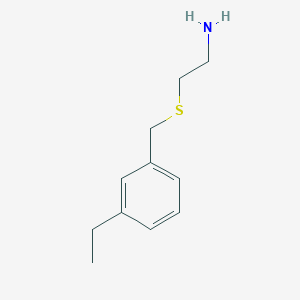


![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)
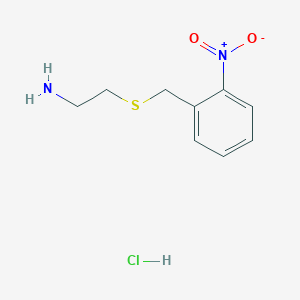
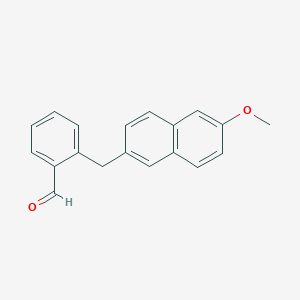
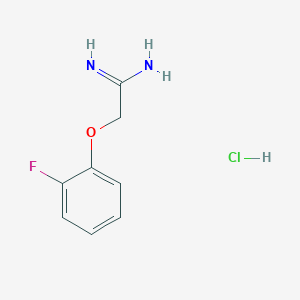
![1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
